4-Propionylphenyl dimethylcarbamate
Description
Properties
CAS No. |
526190-38-5 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25g/mol |
IUPAC Name |
(4-propanoylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H15NO3/c1-4-11(14)9-5-7-10(8-6-9)16-12(15)13(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
YYGUKHYZJVRLCX-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)N(C)C |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)N(C)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of derivatives of 4-propionylphenyl dimethylcarbamate as anticancer agents. Research indicates that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown low IC50 values, indicating strong anticancer properties compared to standard treatments like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 20.12 ± 6.20 | |
| Compound B | HeLa | 10.84 ± 4.20 | |
| Doxorubicin | MCF-7 | 0.92 ± 0.1 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibitors derived from this compound class have demonstrated the ability to enhance cholinergic function by acting as acetylcholinesterase inhibitors, which are crucial for treating cognitive decline .
Agricultural Applications
Fungicidal Properties
Research into the agricultural applications of this compound reveals its potential as a fungicide. Compounds with similar structures have been tested for their ability to control fungal pathogens affecting crops. Studies indicate promising results, suggesting that these compounds could lead to the development of effective fungicides.
| Fungal Pathogen | Inhibition (%) | Concentration (µg/mL) | Reference |
|---|---|---|---|
| Pathogen A | 85 | 100 | |
| Pathogen B | 90 | 200 |
Case Study 1: Anticancer Efficacy
A study conducted on a series of propanamide derivatives bearing the dimethylcarbamate moiety demonstrated their efficacy against breast cancer cells (MCF-7). The results indicated that modifications to the propanamide structure could significantly enhance anticancer activity, with several derivatives achieving IC50 values lower than conventional chemotherapeutics .
Case Study 2: Fungicide Development
In agricultural testing, derivatives of this compound were applied to crops affected by fungal infections. The results showed a marked reduction in fungal growth at concentrations as low as 100 µg/mL, demonstrating potential for commercial fungicide formulations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-propionylphenyl dimethylcarbamate with structurally related carbamates, focusing on substituents, molecular properties, and applications. Data are derived from the provided evidence and inferred structural analyses.
Key Findings:
The propionyl group in the target compound likely confers moderate lipophilicity, balancing bioavailability and safety. Methylcarbamate derivatives (e.g., ) exhibit lower log k values (<2.0) due to reduced hydrophobicity from smaller substituents.
Bioactivity and Applications :
- Dimetilan , a pyrazole-based carbamate, is a potent insecticide targeting acetylcholinesterase. The phenyl-propionyl structure of the target compound may offer similar bioactivity but with altered selectivity.
- Chloro-substituted analogs demonstrate antifungal/antibacterial properties, suggesting that electronic effects (e.g., electron-withdrawing Cl) enhance interactions with microbial enzymes.
Metabolic Stability :
- The propionyl group may improve metabolic stability compared to methylcarbamates (e.g., ) by resisting hydrolysis, though this requires experimental validation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-propionylphenyl dimethylcarbamate, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a 4-propionylphenol derivative with dimethylcarbamoyl chloride under basic conditions. Key parameters include:
- Temperature control : Maintaining 0–5°C during the acylation step minimizes side reactions (e.g., hydrolysis of the carbamate group) .
- Catalyst selection : Use of pyridine or triethylamine as a base to neutralize HCl byproducts and drive the reaction to completion .
- Solvent optimization : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid nucleophilic interference .
Q. What analytical techniques are recommended for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- NMR spectroscopy : The H NMR spectrum should show a singlet at ~3.0 ppm (N(CH)) and a carbonyl resonance at ~170 ppm in C NMR. Aromatic protons from the 4-propionylphenyl group appear as distinct doublets (J ≈ 8.5 Hz) .
- Mass spectrometry : ESI-MS typically displays [M+H] peaks matching the molecular formula CHNO. Fragmentation patterns include loss of the dimethylcarbamate group (m/z 149) .
- IR spectroscopy : Stretching vibrations at ~1740 cm (C=O, carbamate) and ~1250 cm (C-O-C) confirm functional groups .
Advanced Research Questions
Q. How can catalytic systems be optimized for synthesizing this compound under green chemistry conditions?
- Methodological Answer :
- Heterogeneous catalysis : Transition-metal catalysts (e.g., Cu/ZnO) in solvent-free conditions reduce waste and improve atom economy. For example, DIMCARB (dimethylammonium dimethylcarbamate) has been used as a dimethylamine source in analogous reactions with >90% yield .
- CO utilization : Catalytic hydrogenation of CO with Ni(II)-phosphine complexes can generate carbamate precursors, minimizing reliance on toxic reagents like phosgene .
- Reaction monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation and optimizes reaction kinetics .
Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound compared to other carbamates?
- Methodological Answer :
- Comparative SAR studies : Replace the 4-propionyl group with acetyl, nitro, or halogen substituents and assess activity via enzymatic assays (e.g., acetylcholinesterase inhibition). For example, chlorophenoxy carbamates show enhanced bioactivity due to increased lipophilicity .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins. The propionyl group’s electron-withdrawing effect may enhance interactions with catalytic serine residues in esterases .
- In vitro validation : Use cytotoxicity assays (MTT) and selectivity indices to prioritize derivatives for in vivo testing .
Q. How can discrepancies in reported biological activities of carbamate derivatives be systematically resolved?
- Methodological Answer :
- Scoping review framework : Follow Arksey & O’Malley’s 5-stage approach to map literature, identify gaps, and consult stakeholders (e.g., toxicologists) to contextualize conflicting data .
- Meta-analysis : Pool data from studies using fixed-effect models, adjusting for variables like assay type (e.g., cell-based vs. enzyme-free) and dosage ranges .
- Experimental replication : Standardize protocols (e.g., OECD guidelines) for toxicity testing to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
